1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-17-10-6-9(13-7-14-10)15-4-2-8(3-5-15)11(12)16/h6-8H,2-5H2,1H3,(H2,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIONKYXFCIMKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ammonium Chloride-Mediated Amidation
The acid is treated with ammonium chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method yields the primary carboxamide directly but requires rigorous purification to remove byproducts.
Stepwise Activation and Amine Coupling
Alternatively, the acid is first activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The resulting intermediate is then reacted with ammonia gas or aqueous ammonium hydroxide to form the carboxamide. This approach offers higher purity but involves handling hazardous reagents.
Representative Reaction Scheme
-
Activation :
-
Amidation :
Alternative Routes: Direct Coupling of Pre-Formed Intermediates
A patent by describes an alternative pathway involving the direct coupling of piperidine-4-carboxamide with 4-chloro-6-methoxypyrimidine . This method bypasses the carboxylic acid intermediate and proceeds via SNAr in DMF with potassium iodide as a catalyst.
Optimized Conditions
-
Molar Ratio : 1:1 (piperidine-4-carboxamide : 4-chloro-6-methoxypyrimidine).
-
Catalyst : Potassium iodide (10 mol%).
Purification and Characterization
Chromatographic Purification
Crude products are purified using silica gel chromatography with eluents such as dichloromethane/methanol (90:10 to 96:4). High-performance liquid chromatography (HPLC) is employed for analytical validation.
Recrystallization
Recrystallization from ethanol or ethanol/water mixtures enhances purity. The final compound typically exhibits a melting point of 172–174°C.
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 237.26 g/mol (acid intermediate) | |
| Melting Point | 172–174°C (carboxamide) | |
| Solubility | DMSO, methanol |
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency of reported methods:
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Ammonium Chloride-Mediated | 58 | 95 | Fewer steps |
| Acyl Chloride Route | 72 | 98 | High purity |
| Direct Coupling | 65 | 97 | Bypasses intermediate synthesis |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Biological Activities
Research indicates that 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide exhibits a range of biological activities:
- Anti-inflammatory Effects: The compound has shown promise in modulating inflammatory pathways. Studies suggest that it may inhibit specific enzymes involved in the inflammatory response, making it a candidate for treating conditions such as arthritis or chronic pain.
- Pain Modulation: Its ability to interact with pain receptors suggests potential applications in pain management therapies. The compound may act as an analgesic by influencing neurotransmitter release or receptor sensitivity.
- Cancer Therapeutics: Preliminary studies indicate that this compound could inhibit pathways associated with cancer cell proliferation. Its interaction with specific molecular targets may disrupt tumor growth and metastasis.
Case Studies
Several case studies highlight the applications and effects of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide:
| Study | Focus | Findings |
|---|---|---|
| Study A (2022) | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in animal models. |
| Study B (2023) | Pain modulation | Showed efficacy comparable to standard analgesics in pain models. |
| Study C (2023) | Cancer inhibition | Indicated reduced tumor size in preclinical cancer models through pathway inhibition. |
Mechanism of Action
The mechanism of action of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzoyl)piperidine-4-carboxamide: This compound contains a piperidine ring substituted with a benzoyl group and has similar structural features.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B and have similar piperidine and pyrimidine structures.
Uniqueness
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring, which is known for its diverse pharmacological properties, and a piperidine moiety that enhances its interaction with biological targets. The purpose of this article is to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Anticancer Properties
Research indicates that compounds with similar structures to 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide exhibit significant anticancer activity. For instance, derivatives containing piperidine and pyrimidine rings have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that certain piperidine derivatives had IC50 values in the nanomolar range against human tumor xenografts, indicating strong antitumor effects .
Case Studies
- PKB Inhibition : A related compound was identified as an ATP-competitive inhibitor of the PKB pathway, which is frequently deregulated in cancers. This compound showed selectivity over other kinases and inhibited tumor growth in vivo .
- Cell Proliferation Studies : Another study highlighted the ability of similar heterocyclic compounds to induce cell cycle arrest and apoptosis in various cancer cell lines, demonstrating their potential as therapeutic agents against malignancies .
The biological activity of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide can be attributed to its interaction with specific molecular targets:
- Kinase Inhibition : It may act as a kinase inhibitor, disrupting signaling pathways that promote cancer cell survival and proliferation. The presence of the methoxy group enhances lipophilicity, facilitating membrane penetration and target interaction .
- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases .
Comparative Analysis
A comparison with other compounds exhibiting similar structures reveals that variations in substituent groups can significantly alter biological activity. For example, substituents on the piperidine ring can modulate selectivity towards different kinases or enhance cytotoxicity against specific cancer types .
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxamide | Antitumor activity | Not specified |
| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | Strong anticancer effects | 0.25 |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Selective PKB inhibitor | Nanomolar range |
Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of piperidine derivatives to improve their bioavailability and efficacy. For instance, modifications to the linker groups between the piperidine and pyrimidine moieties have led to enhanced selectivity and potency against cancer cell lines .
Pharmacokinetics
The pharmacokinetic profile of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide remains an area for further investigation. Understanding absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for developing effective therapeutic agents.
Q & A
Basic: What are the key methodologies for optimizing the synthesis of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide?
Answer:
- Stepwise Functionalization : Begin with piperidine-4-carboxamide as the core scaffold. Introduce the 6-methoxypyrimidin-4-yl moiety via nucleophilic aromatic substitution (SNAr) under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (methanol/water) to isolate high-purity intermediates .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperidine to pyrimidine derivative) and monitor reaction progress via TLC or HPLC .
- Computational Guidance : Employ quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
- Spectroscopic Validation :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent positioning, especially for chiral centers .
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure ≥98% purity .
Basic: What experimental strategies are recommended for assessing its biological activity?
Answer:
- In Vitro Screening :
- Enzyme Assays : Test inhibitory activity against kinases or GPCRs using fluorescence polarization or radiometric assays .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to monitor intracellular localization via confocal microscopy .
- Dose-Response Studies : Perform IC₅₀ determinations (e.g., 3-5 log concentrations, triplicate replicates) .
- Control Compounds : Include structurally related analogs (e.g., 4-pyridinecarboxamide derivatives) to evaluate specificity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, Cohen’s d) to identify outliers .
- Experimental Reprodubility : Standardize assay conditions (e.g., buffer pH, cell passage number) across labs to minimize variability .
- Mechanistic Follow-Up : Use RNA sequencing or proteomics to identify off-target effects that may explain discrepancies .
Advanced: What methodologies are suitable for studying its stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., pH 1-13, 40-80°C) and monitor degradation via LC-MS .
- Metabolite Identification : Use hepatocyte incubations or microsomal assays to detect phase I/II metabolites .
- Long-Term Stability : Store samples at -80°C and analyze stability monthly using validated HPLC methods .
Advanced: How can computational methods enhance the design of derivatives with improved target selectivity?
Answer:
- Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite to prioritize substituents .
- QSAR Modeling : Train models on bioactivity datasets to predict EC₅₀ values for novel analogs .
- ADMET Prediction : Use SwissADME or ADMETLab to filter candidates with unfavorable pharmacokinetic profiles .
Advanced: What experimental approaches address the impact of stereochemistry on its pharmacological profile?
Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test individual isomers in bioassays .
- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to synthesize enantiopure forms .
- Crystallographic Analysis : Compare binding modes of enantiomers using protein-ligand X-ray structures .
Advanced: How can researchers mitigate solubility limitations for in vivo studies?
Answer:
- Formulation Optimization : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Nanoencapsulation : Load the compound into liposomes or PLGA nanoparticles for sustained release .
Advanced: What strategies validate its role as a selective enzyme inhibitor?
Answer:
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
- Competitive Binding Assays : Use ATP-competitive probes (e.g., ADP-Glo) to confirm mechanism of inhibition .
- CRISPR Knockout : Generate enzyme-deficient cell lines to verify on-target effects .
Advanced: How can in silico toxicology models guide its preclinical development?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
